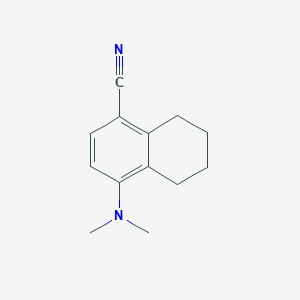![molecular formula C10H19NO3 B15069357 (3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 5452-79-9](/img/structure/B15069357.png)
(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is a chemical compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol It is characterized by a spirocyclic structure containing a 1,5-dioxaspiro[55]undecane core with an amino group and a hydroxymethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1,5-dioxaspiro[5One common method involves the reaction of a suitable precursor, such as a 3-hydroxymethyl derivative, with an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
科学研究应用
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,5-Dioxaspiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different functional groups.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Compounds with additional substituents on the spirocyclic core.
Uniqueness
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
属性
CAS 编号 |
5452-79-9 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC 名称 |
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO3/c11-9(6-12)7-13-10(14-8-9)4-2-1-3-5-10/h12H,1-8,11H2 |
InChI 键 |
UFKSODHDXVGENY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)OCC(CO2)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



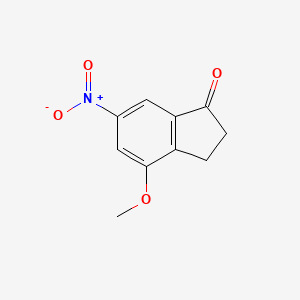

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
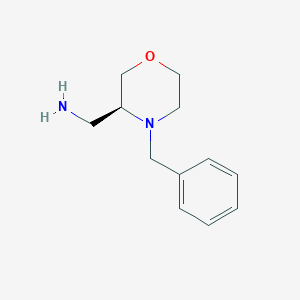
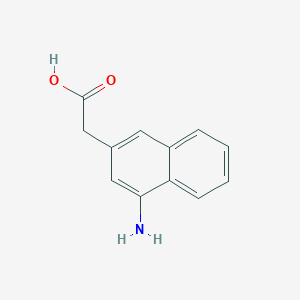
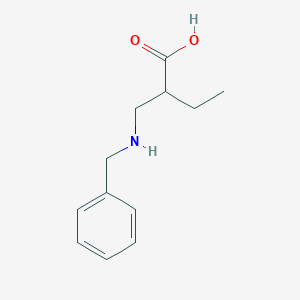
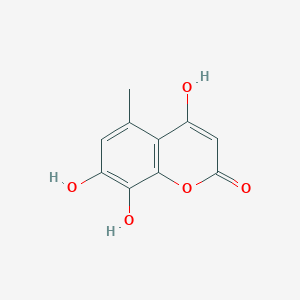
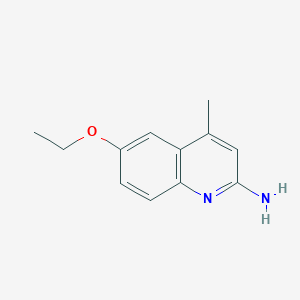
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
